2-(2-Methoxy-4-methylphenoxy)propanoic acid
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Overview
Description
2-(2-Methoxy-4-methylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid and features a methoxy and methyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenoxy)propanoic acid typically involves the reaction of 2-methoxy-4-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 2-methoxy-4-methylphenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Formation of 2-(2-methoxy-4-methylphenoxy)propanol.
Substitution: Formation of nitrated or halogenated derivatives of this compound.
Scientific Research Applications
2-(2-Methoxy-4-methylphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(2-Methoxy-4-methylphenoxy)propanoic acid can be compared with other similar compounds, such as:
2-Methyl-2-phenoxypropanoic acid: Similar structure but lacks the methoxy group, which may result in different chemical and biological properties.
2-(4-Methylphenoxy)propanoic acid:
2-(2-Methoxy-4-methylphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety, which can influence its chemical behavior and uses.
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-4-5-9(10(6-7)14-3)15-8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNXISSMDJEBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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